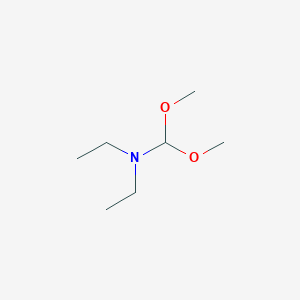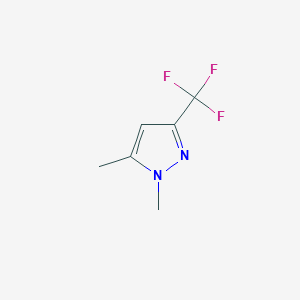
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is a chemical compound with the CAS Number: 82771-59-3 . It has a molecular weight of 175.23 and its linear formula is C11H13NO .
Molecular Structure Analysis
The molecular structure of “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is represented by the linear formula C11H13NO . More detailed structural information may be available through resources such as PubChem .Physical And Chemical Properties Analysis
“1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is a compound that can exist in a liquid, solid, semi-solid, or lump form . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Medicinal Chemistry
THIQ-based compounds, including “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone”, have garnered significant attention in medicinal chemistry due to their diverse biological activities . They have been found to be effective against various infective pathogens and neurodegenerative disorders .
Antibacterial Property
A novel compound synthesized from THIQ was evaluated for its antibacterial property against eight pathogenic bacterial strains . The compound showed significant antibacterial activity, suggesting that “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” may also have potential antibacterial applications .
Neurodegenerative Disorders
THIQ-based compounds have shown promise in the treatment of neurodegenerative disorders . Given the structural similarity, “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” could potentially be used in the development of treatments for these disorders .
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
Research on structurally related THIQ derivatives demonstrates their potential in inhibiting PNMT, a key enzyme involved in the synthesis of catecholamines. This suggests that “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” could potentially be used in research related to PNMT inhibition.
Synthetic Strategies
The THIQ heterocyclic scaffold, which “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is a part of, has been the focus of many synthetic strategies . These strategies aim to construct the core scaffold of THIQ, providing a basis for the synthesis of “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” and its analogs .
Structural-Activity Relationship (SAR) Studies
THIQ analogs, including “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone”, have been the subject of numerous SAR studies . These studies aim to understand the relationship between the structure of these compounds and their biological activity .
Safety and Hazards
The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary targets of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Biochemical Pathways
The biochemical pathways affected by 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone are not clearly defined. Given the broad range of biological activities associated with THIQ compounds, it is plausible that multiple pathways could be affected. These could potentially include pathways related to infective pathogens and neurodegenerative disorders .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 229-230°c . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given its classification as a thiq compound, it is likely to have effects on various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-3,6,12H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJBHMRJVQULAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCNC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510736 |
Source


|
| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone | |
CAS RN |
82771-59-3 |
Source


|
| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


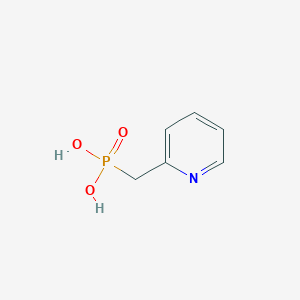
![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)


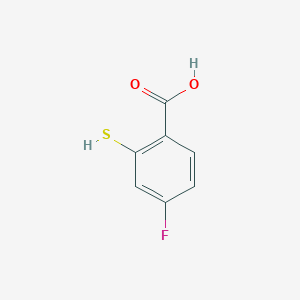
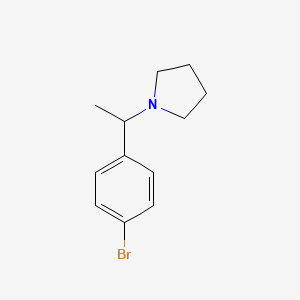

![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)
